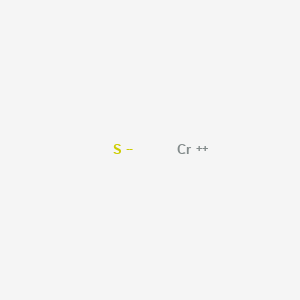Chromium sulfide (CrS)
CAS No.: 12018-06-3
Cat. No.: VC16971147
Molecular Formula: CrS
Molecular Weight: 84.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 12018-06-3 |
|---|---|
| Molecular Formula | CrS |
| Molecular Weight | 84.06 g/mol |
| IUPAC Name | chromium(2+);sulfide |
| Standard InChI | InChI=1S/Cr.S/q+2;-2 |
| Standard InChI Key | LXEAUGDQDABWTN-UHFFFAOYSA-N |
| Canonical SMILES | [S-2].[Cr+2] |
Introduction
Molecular and Crystallographic Characteristics of Chromium Sulfide (CrS)
Chemical Identity and Composition
Chromium sulfide (CrS) is formally identified as chromium(II) sulfide, reflecting the +2 oxidation state of chromium bonded to a sulfide ion (S²⁻). Its IUPAC name, chromium(2+) sulfide, underscores this ionic configuration . The compound’s SMILES notation, [S-2].[Cr+2], illustrates the discrete ionic arrangement, while its InChIKey (LXEAUGDQDABWTN-UHFFFAOYSA-N) provides a unique identifier for chemical databases . The CAS registry number 12018-06-3 further distinguishes it within industrial and academic contexts .
Crystallographic Structure
The crystallographic structure of CrS has been partially elucidated through X-ray diffraction and spectroscopic methods. While PubChem notes the absence of a 3D conformer model due to unsupported elements in force field calculations , gas-phase rotational spectroscopy has determined a bond length of 2.0781 Å for the Cr–S bond in the ground state (X⁵Πᵣ) . This measurement aligns with trends in transition metal sulfides, where bond lengths increase with larger metal ionic radii. For instance, manganese sulfide (MnS) exhibits a slightly shorter bond length of 2.0682 Å, attributed to manganese’s smaller ionic radius compared to chromium .
Synthesis and Fabrication Techniques
Gas-Phase Synthesis
A prominent method for producing CrS involves the reaction of chromium vapor with hydrogen sulfide (H₂S) in a high-temperature Broida-type oven. This approach, utilized in rotational spectroscopy studies, generates gaseous CrS radicals detectable at millimeter/submillimeter wavelengths . The process is summarized as:
This method yields CrS in its ground electronic state, enabling precise measurements of rotational transitions and lambda-doubling effects .
High-Pressure Solid-State Synthesis
Although direct synthesis of CrS under high pressure is less documented, related chromium sulfides like CrS₃ have been synthesized at 13 GPa and 800°C using Cr₃S₄ and sulfur precursors . Such conditions may be adaptable for CrS production, though further experimentation is required to confirm optimal parameters.
Molecular Beam Epitaxy (MBE) for 2D Forms
Recent advances in 2D material synthesis have identified ultrathin chromium sulfides, such as Cr₂S₃-2D and CrS₄-2D, grown via MBE on graphene substrates . While these phases differ stoichiometrically from CrS, the technique highlights potential pathways for stabilizing metastable forms of chromium sulfides through substrate-mediated epitaxial growth .
Electronic and Magnetic Properties
Ground-State Electronic Configuration
Rotational spectroscopy studies reveal that CrS adopts a quintet ground state (X⁵Πᵣ), characterized by five unpaired electrons . This high-spin configuration arises from chromium’s electron configuration in the +2 oxidation state, with significant spin-orbit coupling contributing to observable lambda-doubling in rotational transitions .
Magnetic Behavior
While explicit magnetic data for CrS is limited, comparative analysis with isostructural sulfides suggests antiferromagnetic ordering at low temperatures. For example, CrS₃ exhibits a magnetic moment of 1.74 µB per chromium atom at room temperature , though this reflects a +3 oxidation state. Theoretical studies on 2D CrS phases predict ferrimagnetic behavior, driven by asymmetric exchange interactions between chromium ions .
Comparative Analysis with Transition Metal Sulfides
Bond Length and Ionic Radius Trends
The bond length of CrS (2.0781 Å) exceeds that of MnS (2.0682 Å) but is shorter than FeS (2.12 Å), reflecting the interplay between metal ionic radius and lattice contraction . This trend mirrors oxide counterparts, where CrO (1.62 Å) is shorter than MnO (1.79 Å) .
Table 1: Comparative Bond Lengths in Transition Metal Sulfides
| Compound | Bond Length (Å) | Metal Oxidation State |
|---|---|---|
| CrS | 2.0781 | +2 |
| MnS | 2.0682 | +2 |
| FeS | 2.12 | +2 |
Electronic Structure Differences
CrS’s quintet ground state contrasts with the singlet states of closed-shell sulfides like ZnS. This disparity underscores the role of -electron count in dictating magnetic and optical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume